synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to the Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Introduction
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-75-6) is a key heterocyclic building block in medicinal chemistry and drug development.[1] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[2] The strategic placement of an iodo group at the 4-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the N-acetic acid moiety offers a crucial point for amide bond formation or modulation of physicochemical properties.
This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway to this valuable intermediate. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. The narrative is structured to provide not just a set of instructions, but a causal understanding of the experimental choices, reflecting the perspective of a senior application scientist.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach beginning with the construction of the core pyrazole ring, followed by sequential functionalization. The primary disconnections are made at the N1-C (acetic acid side chain) bond and the C4-I bond.
Caption: Retrosynthetic pathway for the target compound.
This leads to a four-stage synthetic strategy:
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Pyrazole Ring Formation: Construction of the 5-methyl-1H-pyrazole scaffold via the Knorr pyrazole synthesis.
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Regioselective Iodination: Introduction of the iodine atom at the C4 position of the pyrazole ring.
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N-Alkylation: Attachment of the ethyl acetate moiety to the N1 position of the iodinated pyrazole.
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Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Mechanistic Considerations and Rationale
Knorr Pyrazole Synthesis: Building the Core
The synthesis commences with the condensation of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with hydrazine. This classic reaction, known as the Knorr pyrazole synthesis, is a reliable method for forming the pyrazole ring.[3] The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Electrophilic Iodination: Precision Functionalization
The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most electron-dense and sterically accessible site for electrophilic attack, leading to highly regioselective substitution.[4] Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) or a base.[5] The base-mediated approach involves the formation of a pyrazolate anion, which enhances the nucleophilicity of the ring, facilitating the reaction with iodine.
N-Alkylation: The Regioselectivity Challenge
The N-alkylation of unsymmetrical pyrazoles like 4-iodo-5-methyl-1H-pyrazole presents a significant challenge: controlling regioselectivity between the N1 and N2 positions.[6] The outcome is governed by a combination of steric and electronic factors.
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Steric Hindrance: The methyl group at the C5 position sterically encumbers the adjacent N1 position. An incoming electrophile will preferentially attack the less hindered N2 atom. However, in our case, we desire N1 alkylation.
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Reaction Conditions: The choice of base and solvent is critical for directing the alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) or DMSO often favors N1 alkylation.[6] These conditions promote the formation of the pyrazolate anion, and the subsequent alkylation is influenced by the counter-ion and solvation effects, which can override simple steric considerations.
Saponification: The Final Conversion
The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester.[7] A hydroxide source, such as sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methyl-1H-pyrazole
Reaction Scheme: Acetylacetone + Hydrazine Hydrate → 5-Methyl-1H-pyrazole + 2 H₂O
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| Acetylacetone (2,4-Pentan.) | 100.12 g/mol | 1.0 | 100.1 g (101 mL) |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 1.0 | 50.1 g (48.6 mL) |
| Ethanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 mol) and ethanol (100 mL).
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Begin stirring and slowly add hydrazine hydrate (1.0 mol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
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Cool the mixture to room temperature and then remove the ethanol and water under reduced pressure using a rotary evaporator.
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The resulting oil is distilled under vacuum to afford 5-methyl-1H-pyrazole as a colorless liquid.
Causality: The use of ethanol as a solvent helps to control the initial exotherm and ensures homogeneity. Refluxing drives the reaction, particularly the final dehydration step, to completion.
Step 2: Synthesis of 4-Iodo-5-methyl-1H-pyrazole
Reaction Scheme: 5-Methyl-1H-pyrazole + I₂ + NaOH → 4-Iodo-5-methyl-1H-pyrazole
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| 5-Methyl-1H-pyrazole | 82.10 g/mol | 0.5 | 41.05 g |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.5 | 20.0 g |
| Iodine (I₂) | 253.81 g/mol | 0.5 | 126.9 g |
| Water | - | - | 500 mL |
| Dichloromethane | - | - | 300 mL |
Procedure:
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In a 1 L three-neck flask, dissolve sodium hydroxide (0.5 mol) in water (250 mL) and cool the solution to 0-5 °C in an ice bath.
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Add 5-methyl-1H-pyrazole (0.5 mol) to the cold NaOH solution and stir for 15 minutes.
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In a separate beaker, dissolve iodine (0.5 mol) in 250 mL of water (this may require some stirring; a small amount of KI can be added to aid dissolution if necessary, though it is often not required in this specific reaction).
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Add the iodine solution dropwise to the pyrazole solution over 1 hour, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
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The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove salts.
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To remove any unreacted iodine, the crude solid can be washed with a dilute aqueous solution of sodium thiosulfate.
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The solid is then dried under vacuum. If necessary, the product can be recrystallized from an ethanol/water mixture to yield 4-iodo-5-methyl-1H-pyrazole as a white to off-white solid.
Causality: The basic conditions deprotonate the pyrazole N-H, forming the highly nucleophilic pyrazolate anion, which readily attacks molecular iodine in an electrophilic substitution reaction.[5] Low temperatures are used to control the reaction rate and minimize side reactions.
Step 3: Synthesis of Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate
Reaction Scheme: 4-Iodo-5-methyl-1H-pyrazole + Ethyl Bromoacetate + K₂CO₃ → Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| 4-Iodo-5-methyl-1H-pyrazole | 207.99 g/mol | 0.2 | 41.6 g |
| Ethyl Bromoacetate | 167.00 g/mol | 0.22 | 36.7 g (24.8 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 0.3 | 41.5 g |
| Acetone or DMF | - | - | 400 mL |
Procedure:
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To a 1 L round-bottom flask, add 4-iodo-5-methyl-1H-pyrazole (0.2 mol), anhydrous potassium carbonate (0.3 mol), and acetone (400 mL).
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Stir the suspension vigorously. Add ethyl bromoacetate (0.22 mol) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[6]
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate.
Causality: Potassium carbonate acts as the base to deprotonate the pyrazole N-H. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the pyrazolate anion and ethyl bromoacetate.[6] Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.
Step 4: Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Reaction Scheme: Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate + NaOH → Sodium 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate → 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Materials and Reagents:
| Reagent | MW | Moles | Quantity |
|---|---|---|---|
| Ethyl Ester Intermediate | 294.07 g/mol | 0.15 | 44.1 g |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.30 | 12.0 g |
| Methanol/Water (1:1) | - | - | 300 mL |
| Hydrochloric Acid (6M) | - | - | As needed |
Procedure:
-
Dissolve the ethyl ester intermediate (0.15 mol) in a 1:1 mixture of methanol and water (300 mL) in a 500 mL round-bottom flask.
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Add sodium hydroxide (0.30 mol) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.[7]
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Remove the methanol from the reaction mixture under reduced pressure.
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Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 6M HCl.
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A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield the final product, 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.[8]
Causality: The methanol co-solvent ensures the solubility of the ester starting material in the aqueous base. Acidification protonates the carboxylate salt, causing the free acid, which is less soluble in water, to precipitate out, allowing for easy isolation.
Characterization and Data Summary
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Value |
|---|---|
| Compound Name | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 6645-75-6 |
| Molecular Formula | C₆H₇IN₂O₂ |
| Molecular Weight | 266.04 g/mol [1] |
| Appearance | White to off-white solid |
Analytical Methods:
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¹H and ¹³C NMR: To confirm the chemical structure, verify the positions of the substituents, and ensure the correct regioisomer was formed during the N-alkylation step.[9]
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Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Overall Synthetic Workflow
The entire process can be visualized as a linear sequence of transformations, each requiring careful control of reaction conditions and purification of intermediates to ensure a high-quality final product.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. benchchem.com [benchchem.com]
